molecular formula C6H8O2 B6250371 (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 135576-99-7

(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde

Cat. No.: B6250371
CAS No.: 135576-99-7
M. Wt: 112.13 g/mol
InChI Key: HCNKYBNHDIUTPL-GOHHTPAQSA-N
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Description

(1R,5S,6R)-3-oxabicyclo[310]hexane-6-carbaldehyde is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of intramolecular cyclopropanation reactions. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of catalytic systems, such as Ru (II) catalysis, can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde can be reduced to a primary alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can open the oxirane ring under acidic or basic conditions.

Major Products

    Oxidation: (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.

    Reduction: (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde involves its reactivity due to the strained bicyclic structure. The oxirane ring is particularly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde is unique due to its specific ring structure and the presence of an aldehyde group, which provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

135576-99-7

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde

InChI

InChI=1S/C6H8O2/c7-1-4-5-2-8-3-6(4)5/h1,4-6H,2-3H2/t4?,5-,6+

InChI Key

HCNKYBNHDIUTPL-GOHHTPAQSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2C=O)CO1

Canonical SMILES

C1C2C(C2C=O)CO1

Purity

95

Origin of Product

United States

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